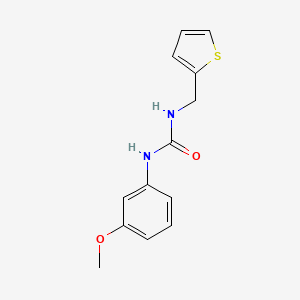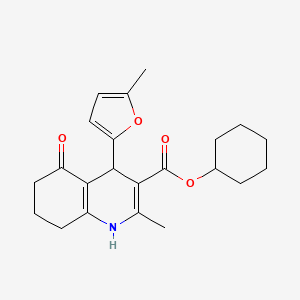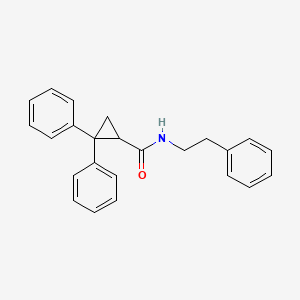
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits the activity of CK2, which is overexpressed in many cancers and is involved in tumor growth and survival. N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. In addition, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes by phosphorylating target proteins. N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits CK2-mediated phosphorylation of target proteins, leading to various cellular effects such as cell cycle arrest, apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea induces cell cycle arrest and apoptosis by inhibiting CK2-mediated phosphorylation of target proteins involved in cell survival and proliferation. In animal models of cancer, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea inhibits tumor growth and metastasis. In inflammatory cells, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In animal models of inflammation, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea reduces inflammation and tissue damage. In neuronal cells, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea protects against oxidative stress and reduces neuroinflammation, leading to potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages as a research tool for studying CK2-mediated cellular processes. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be specific for CK2 and does not inhibit other kinases. It has been studied extensively in various cellular and animal models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea also has some limitations as a research tool. It has low solubility in water and requires the use of organic solvents for in vitro studies. It also has poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea and its potential therapeutic applications. One area of research is to improve the pharmacokinetic properties of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea, such as its solubility and bioavailability, to increase its potential as a therapeutic agent. Another area of research is to study the combination of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea with other chemotherapeutic agents or immunotherapies for cancer treatment. Additionally, further studies are needed to understand the role of CK2 in various diseases and to identify new targets for CK2 inhibition. Finally, studies are needed to understand the long-term effects of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea treatment on cellular and physiological processes.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-methoxybenzaldehyde from 3-methoxyphenol. The aldehyde is then reacted with thiophene-2-carboxylic acid to form the corresponding acid hydrazide. This hydrazide is then reacted with N-(2-chloroethyl)urea to form N-(3-methoxyphenyl)-N'-(2-thienylmethyl)urea. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-5-2-4-10(8-11)15-13(16)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDGIXQIFLHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)

![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)

![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)

![7-bromo-5-(2-chlorophenyl)tetrazolo[1,5-a]quinazoline](/img/structure/B5497933.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5497955.png)
![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)